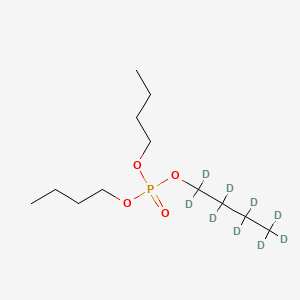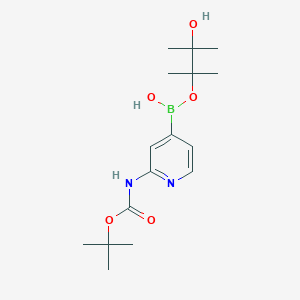
Boc-2-Aminopyridine-4-boronicacidpinacolester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-Aminopyridine-4-boronicacidpinacolester: is a boronic acid derivative that is widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The compound has the molecular formula C16H27BN2O5 and a molecular weight of 338.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production methods for Boc-2-Aminopyridine-4-boronicacidpinacolester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Boc-2-Aminopyridine-4-boronicacidpinacolester primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalysts: Palladium complexes (e.g., Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: Boc-2-Aminopyridine-4-boronicacidpinacolester is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing biaryl structures, which are common in many natural products and pharmaceuticals .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are important in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism of action of Boc-2-Aminopyridine-4-boronicacidpinacolester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic acid pinacol ester and the halide substrate by the palladium catalyst .
Comparación Con Compuestos Similares
- 2-Aminopyridine-4-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
- 4-Aminophenylboronic acid hydrochloride
- 3-Aminophenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: Boc-2-Aminopyridine-4-boronicacidpinacolester is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .
Propiedades
Fórmula molecular |
C16H27BN2O5 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-10-11(8-9-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
Clave InChI |
ZVYRJZWPPRVOAH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


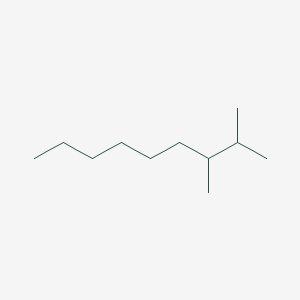
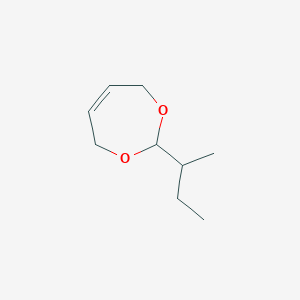
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
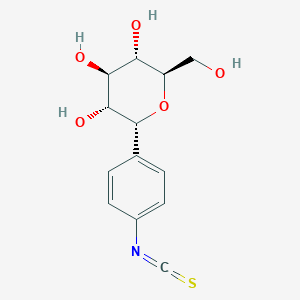
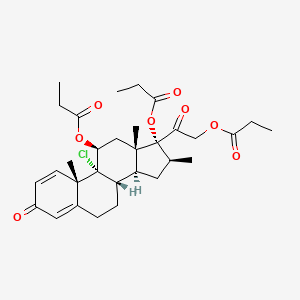


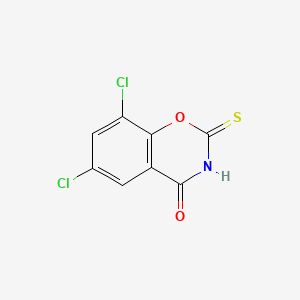

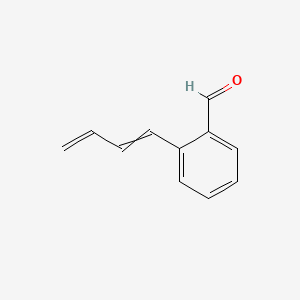
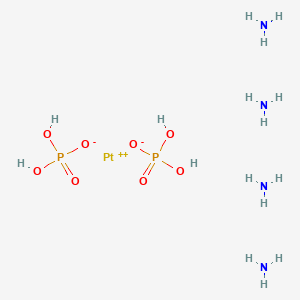
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
